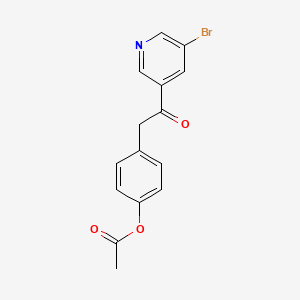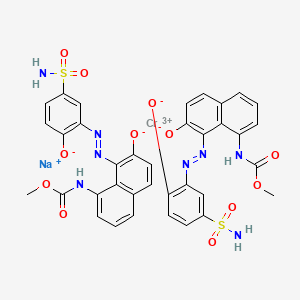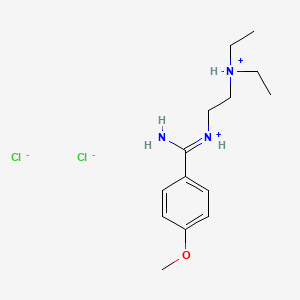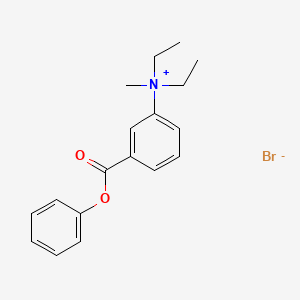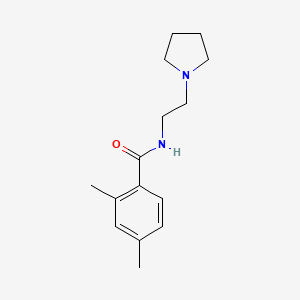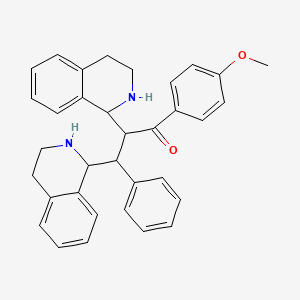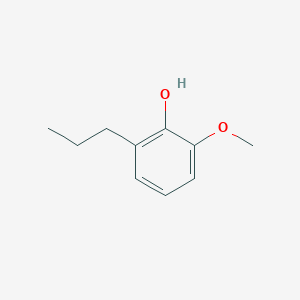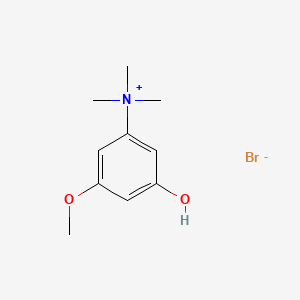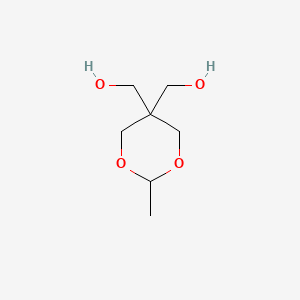
2-Methyl-1,3-dioxane-5,5-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxane-5,5-dimethanol is an organic compound with the molecular formula C7H14O4 It is a dioxane derivative characterized by the presence of two hydroxymethyl groups attached to the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-dioxane-5,5-dimethanol can be synthesized through the reaction of epoxides with alcohols under specific conditions. One common method involves the reaction of propylene oxide with isopropanol at controlled temperatures and pressures. The reaction typically requires a catalyst to facilitate the formation of the dioxane ring and the subsequent attachment of hydroxymethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation or crystallization techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-dioxane-5,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxane-5,5-dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-dioxane-5,5-dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dioxane-5,5-dimethanol
- 5,5-Dimethyl-2-nitromethyl-1,3-dioxane
- 5,5-Diethyl-2-phenyl-1,3-dioxane
Uniqueness
The specific arrangement of functional groups allows for unique interactions and reactions, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
5653-70-3 |
|---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-2-methyl-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C7H14O4/c1-6-10-4-7(2-8,3-9)5-11-6/h6,8-9H,2-5H2,1H3 |
InChI-Schlüssel |
QYSOFXYWZFPSCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(CO1)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B13770907.png)
